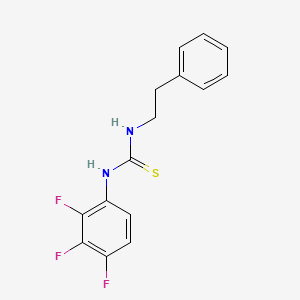

N-(2-phenylethyl)-N'-(2,3,4-trifluorophenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

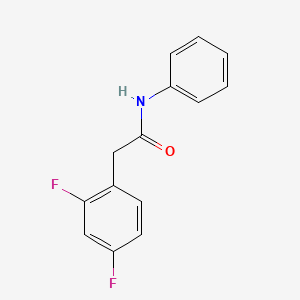

N-(2-phenylethyl)-N'-(2,3,4-trifluorophenyl)thiourea is a compound of interest due to its potential applications in materials science, organic synthesis, and possibly as a ligand in coordination chemistry. Its unique structural features, including the thiourea moiety and the presence of trifluorophenyl and phenylethyl groups, contribute to its intriguing properties.

Synthesis Analysis

The synthesis of related aryl-thioureas typically involves the reaction of appropriate isothiocyanates with amines. For example, Kaminsky et al. (2010) synthesized enantiopure aryl-thioureas by reacting 4-X-phenyl isothiocyanates with 1-(S)-1-phenylethylamine in methanol/ethanol solutions, leading to large single crystals suitable for X-ray diffraction studies (Kaminsky, Responte, Daranciang, Gallegos, Tran, & Pham, 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction. The molecular packing and crystal morphology can be analyzed using models like the Bravais-Friedel, Donnay-Harker model, and Hirshfeld surface calculations. For instance, the molecular structures of synthesized thiourea derivatives reveal significant details about their geometry and intermolecular interactions, providing insights into their potential applications and reactivity profiles.

Chemical Reactions and Properties

Thioureas participate in various chemical reactions, including [3+2] cycloadditions and organocatalysis. Their ability to form hydrogen bonds makes them effective catalysts in organic transformations. For example, Xie et al. (2019) demonstrated that thiourea can efficiently catalyze the [3+2] cycloaddition of donor-acceptor cyclopropanes, leading to diverse 2-amino-4,5-dihydrothiophenes (Xie, Zhao, Qin, Suo, Qu, & Guo, 2019).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as refractive indices and optical rotation, can be predicted using semi-empirical classical models based on experimentally determined parameters. These properties are essential for applications in optical materials and devices.

Chemical Properties Analysis

The chemical properties of N-(2-phenylethyl)-N'-(2,3,4-trifluorophenyl)thiourea derivatives, including their reactivity, potential as ligands in coordination chemistry, and use in organocatalysis, are influenced by their molecular structure. Their ability to participate in hydrogen bonding and their electronic properties, determined through methods like HOMO-LUMO analysis and NBO analysis, are critical for their functionality in various chemical contexts.

Wissenschaftliche Forschungsanwendungen

Organocatalysis

Thiourea derivatives, including N-(2-phenylethyl)-N'-(2,3,4-trifluorophenyl)thiourea, are frequently used in organocatalysis. A study demonstrated the synthesis of several thioureas bearing various aryl, benzylic, or aliphatic moieties, which were tested for their hydrogen bonding strength and catalytic activity. This research highlights the potential of substituting common motifs in thioureas with tailorable functional groups, such as ester or sulfone aryls, for enhancing catalytic activity (Nickisch, Gabrielsen, & Meier, 2020).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives have shown promise as enzyme inhibitors and mercury sensors. A study evaluated six unsymmetrical thiourea derivatives for their anti-cholinesterase activity and potential as sensing probes for mercury. These compounds displayed significant enzyme inhibition and sensitivity in fluorescence studies, underscoring their potential in both biological and environmental applications (Rahman et al., 2021).

Zebrafish Development Study

1-phenyl 2-thiourea (PTU), a related compound, has been used in zebrafish development studies. It was found that PTU can alter retinoic acid and insulin-like growth factor signaling, impacting craniofacial development in zebrafish. This indicates that PTU and similar compounds should be used cautiously in embryogenesis studies, as they can alter critical signaling pathways (Bohnsack, Gallina, & Kahana, 2011).

Spectroscopic and Structural Analysis

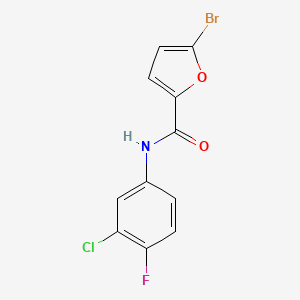

Spectroscopic and structural analyses of thiourea derivatives have been conducted to understand their properties better. A study involving 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea provided insights into its molecular structure, vibrational frequencies, and potential as a lead compound for analgesic drugs (Mary et al., 2016).

Transition Metal Complexes

The formation of transition metal complexes with thiourea derivatives, including N-phenyl-N’-[substituted phenyl] thiourea, has been studied. These complexes have shown a broad spectrum of biological activities and potential for enhanced activity when complexed with certain transition metals (Shadab & Aslam, 2014).

Eigenschaften

IUPAC Name |

1-(2-phenylethyl)-3-(2,3,4-trifluorophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2S/c16-11-6-7-12(14(18)13(11)17)20-15(21)19-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMSWRFVLJZNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=C(C(=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)-N'-(2,3,4-trifluorophenyl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)

![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)

![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)